molecular formula C14H15N3O B14411752 1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea CAS No. 82261-44-7

1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea

Cat. No.: B14411752
CAS No.: 82261-44-7
M. Wt: 241.29 g/mol
InChI Key: PQTLXBSFUGXELF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea is an organic compound that belongs to the class of urea derivatives It features a urea core substituted with a dimethyl group and a 4-pyridin-3-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 4-(pyridin-3-yl)aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea is unique due to the presence of the pyridin-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

CAS No.

82261-44-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1,1-dimethyl-3-(4-pyridin-3-ylphenyl)urea

InChI

InChI=1S/C14H15N3O/c1-17(2)14(18)16-13-7-5-11(6-8-13)12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18)

InChI Key

PQTLXBSFUGXELF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

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